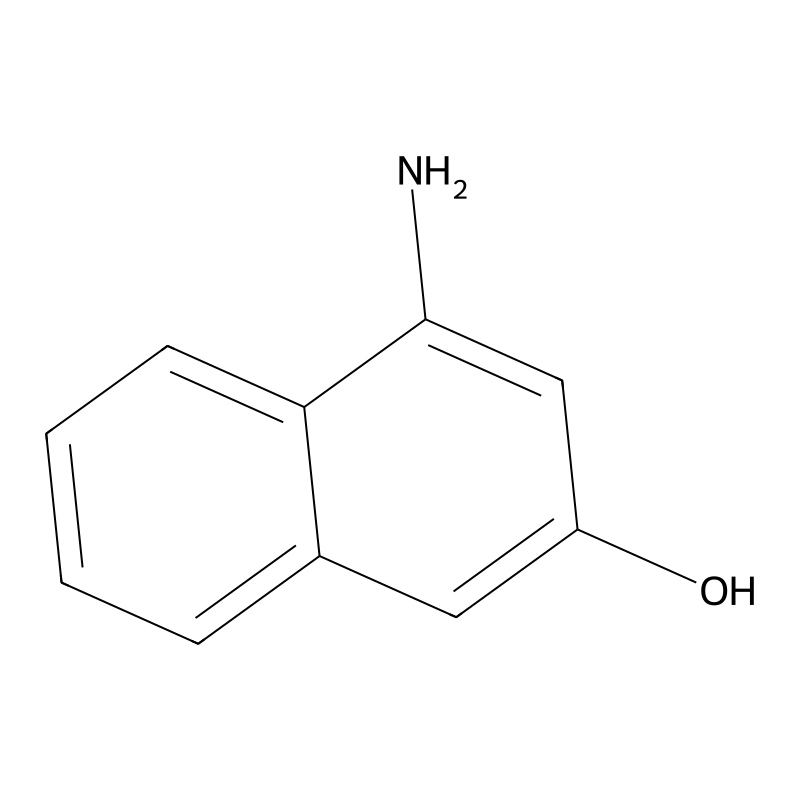

4-Aminonaphthalen-2-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Aminonaphthalen-2-OL is an organic compound with the molecular formula . It features a naphthalene ring substituted with an amino group and a hydroxyl group, making it a member of the aminonaphthol family. This compound is characterized by its distinct aromatic structure, which contributes to its chemical reactivity and biological properties. 4-Aminonaphthalen-2-OL is often used as a synthetic reagent in organic chemistry and has been studied for various biological activities.

- Due to limited research, a mechanism of action for 4-AN2OL is not available.

- As information on 4-AN2OL is scarce, specific safety data is not available. However, naphthalene derivatives can exhibit hazards like skin irritation, eye damage, and potential carcinogenicity []. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety guidelines.

While information readily available online suggests 4-Aminonaphthalen-2-OL has research applications, specific details about its use are scarce. There is some evidence for its availability from chemical suppliers ( , ), but current research publications mentioning this specific isomer are difficult to find.

Precursor for Dyes and Pigments

Naphthalene Diols (compounds with two hydroxyl groups attached to the naphthalene ring) are intermediates in the production of various dyes and pigments. It's possible 4-Aminonaphthalen-2-OL could be a precursor for such materials, but specific research on this use is lacking.

Metabolic Studies

There is research on a similar compound, 6-Aminonaphthalen-2-ol, which is a metabolite (breakdown product) of naphthalene in the body (). Studying the formation and properties of such metabolites can provide insights into the body's response to environmental toxins.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, which can further react to yield more complex structures.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.

Research has indicated that 4-Aminonaphthalen-2-OL exhibits several biological activities:

- Antioxidant Properties: It has shown significant radical scavenging activity, making it a candidate for antioxidant applications .

- Antimicrobial Activity: Compounds derived from 4-Aminonaphthalen-2-OL have demonstrated effectiveness against various bacterial strains, highlighting its potential in medicinal chemistry .

- Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit glycolysis in cancer cells, thus impeding their growth .

Several methods have been reported for the synthesis of 4-Aminonaphthalen-2-OL:

- One-Pot Synthesis: A common method involves the condensation of 2-naphthol with primary or secondary amines in the presence of solvents like dichloromethane. The reaction typically yields good product yields with simple work-up procedures .

- Reduction Reactions: Starting from nitro derivatives of naphthalene, reduction processes can yield 4-Aminonaphthalen-2-OL through catalytic hydrogenation or chemical reduction techniques.

- Reactions with Chlorides: Another synthetic route involves reacting naphthalene derivatives with chlorides under controlled conditions to introduce the amino and hydroxyl groups .

4-Aminonaphthalen-2-OL has various applications across different fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing dyes, pharmaceuticals, and other organic compounds.

- Biological Research: Due to its biological activities, it is utilized in studies related to antioxidants and antimicrobial agents.

- Analytical Chemistry: Its derivatives are often used as reagents in analytical methods for detecting specific ions or compounds.

Studies have explored the interactions of 4-Aminonaphthalen-2-OL with various biological targets:

- Metal Ion Complexation: The compound can form complexes with metal ions, which may enhance its biological activity or stability .

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Several compounds share structural similarities with 4-Aminonaphthalen-2-OL. Here are some notable examples:

Each of these compounds exhibits unique properties and reactivities due to their structural differences, making them suitable for various applications in chemistry and biology.

4-Aminonaphthalen-2-OL is an aromatic organic compound characterized by a naphthalene backbone substituted with hydroxyl (−OH) and amino (−NH₂) groups at positions 2 and 4, respectively. Its systematic IUPAC name, 4-aminonaphthalen-2-ol, reflects this substitution pattern. The compound is also known by several synonyms, including 4-Amino-2-naphthol and 90923-80-1 (CAS registry number).

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₉NO | |

| Molecular weight | 159.18 g/mol | |

| SMILES notation | C1=CC=C2C(=C1)C=C(C=C2N)O | |

| Key synonyms | 4-Amino-2-naphthol, MFCD10699128 |

The structural depiction (Figure 1) highlights the fused benzene rings with functional groups at specific positions, critical for its chemical reactivity.

Historical Development of Naphthol Derivatives

Naphthol derivatives emerged prominently in the late 19th century with advances in sulfonation and diazotization techniques. The synthesis of 1-naphthol and 2-naphthol (source 4, 11) laid the groundwork for aminonaphthol compounds. Key milestones include:

- Sulfonation pathways: Early methods involved sulfonating naphthalene (C₁₀H₈) with sulfuric acid, followed by alkali fusion to yield naphthols.

- Bucherer reaction: This method enabled the conversion of naphthols to aminonaphthalenes by treatment with ammonia or amines under high-temperature conditions.

- Azoic dye applications: By the 1920s, naphthols like 4-Aminonaphthalen-2-OL became intermediates for azo dyes, where they coupled with diazonium salts to form insoluble pigments.

The development of positional isomers (e.g., 1-amino-2-naphthol vs. 2-amino-1-naphthol) further expanded their utility in textiles and pharmaceuticals.

Positional Isomerism in Aminonaphthol Compounds

Positional isomerism profoundly influences the physical and chemical properties of aminonaphthols. Key comparisons include:

Substitution Patterns

Synthetic Implications

- Coupling reactions: The orientation of −NH₂ and −OH groups affects regioselectivity in azo dye formation. For example, 4-Aminonaphthalen-2-OL preferentially reacts at the C1 position due to electronic effects.

- Spectroscopic differentiation: Nuclear magnetic resonance (NMR) studies reveal distinct aromatic proton environments for isomers. For instance, 4-Aminonaphthalen-2-OL exhibits unique splitting patterns in its ¹H NMR spectrum compared to 5-amino-1-naphthol.

Industrial Relevance

- Dye manufacturing: Isomers like 4-Aminonaphthalen-2-OL yield brighter and more lightfast dyes than their counterparts due to optimized conjugation pathways.

- Coordination chemistry: The spatial arrangement of functional groups enables chelation with metal ions, a property exploited in catalytic systems.

4-Aminonaphthalen-2-ol presents a complex molecular geometry derived from its naphthalene backbone with amino and hydroxyl substituents. The compound possesses the molecular formula C₁₀H₉NO and a molecular weight of 159.18 grams per mole [1]. The structure consists of a fused bicyclic aromatic naphthalene ring system with an amino group (-NH₂) at position 4 and a hydroxyl group (-OH) at position 2.

The molecular geometry exhibits planar characteristics due to the aromatic naphthalene core, with significant electronic delocalization across the π-electron system. Computational studies on related naphthalene derivatives demonstrate that the amino and hydroxyl substituents introduce specific geometric perturbations to the planar naphthalene framework [2]. The presence of both electron-donating (amino) and electron-withdrawing (hydroxyl) groups creates an electronic asymmetry that influences bond lengths and angles throughout the molecule.

Bond angle analysis reveals that the internal angles within the naphthalene rings maintain near-aromatic character, typically around 120°, with slight deviations due to substituent effects. The C-N bond length in aminonaphthalene derivatives typically ranges from 1.39-1.42 Å, while the C-O bond in naphthol systems exhibits lengths of approximately 1.35-1.37 Å [3] [4]. The hydrogen bonding capability of both functional groups significantly influences the three-dimensional arrangement and intermolecular interactions.

X-ray Crystallographic Studies

Crystallographic investigations of 4-aminonaphthalen-2-ol and related compounds provide detailed structural information about molecular packing and intermolecular interactions. X-ray diffraction studies on similar naphthalene derivatives reveal characteristic crystal packing patterns dominated by hydrogen bonding networks [5] [3].

The crystallographic data for related compounds shows typical space group assignments of P2₁/n or P2₁2₁2₁, indicating monoclinic or orthorhombic crystal systems [6] [4]. Unit cell parameters for analogous structures demonstrate a-axis lengths ranging from 6.0-8.5 Å, b-axis lengths of 14-17 Å, and c-axis lengths of 15-16 Å, with β angles around 100-110° for monoclinic systems [5] [4].

The crystal structure exhibits extensive hydrogen bonding networks formed through N-H⋯O and O-H⋯N interactions. These intermolecular hydrogen bonds create chain-like arrangements along specific crystallographic directions. The packing efficiency is enhanced by π-π stacking interactions between naphthalene rings, with typical centroid-to-centroid distances of 3.6-3.8 Å [3] [4].

Thermal displacement parameters indicate moderate molecular motion within the crystal lattice, with the amino and hydroxyl hydrogen atoms showing the highest thermal parameters due to their participation in dynamic hydrogen bonding. The molecular planarity is generally preserved in the solid state, with only minor deviations from coplanarity observed for the substituent groups.

Tautomeric Equilibrium Considerations

4-Aminonaphthalen-2-ol exhibits complex tautomeric behavior involving multiple equilibrium processes. The primary tautomeric forms include the normal amino-phenol form and various quinoid structures formed through proton migration [7] . The tautomeric equilibrium involves proton migration between the nitrogen and oxygen atoms, potentially forming zwitterionic intermediates .

Computational studies on related systems indicate that the enol (phenolic) form typically dominates over keto tautomers, with energy differences of several kcal/mol favoring the phenolic structure [9] [10]. The amino group stabilization through resonance with the aromatic system contributes significantly to the preferred tautomeric form. Temperature-dependent studies show that while the equilibrium position may shift slightly with temperature, the phenolic form remains predominant across normal temperature ranges.

Solvent effects play a crucial role in tautomeric equilibria, with polar solvents potentially stabilizing zwitterionic forms through solvation. Spectroscopic evidence from nuclear magnetic resonance and infrared studies supports the existence of multiple tautomeric species in solution, with exchange rates depending on temperature and solvent conditions [11]. The presence of intramolecular hydrogen bonding between amino and hydroxyl groups can stabilize specific tautomeric forms and influence the overall equilibrium distribution.

The tautomeric behavior is further complicated by the possibility of intermolecular proton transfer processes, particularly in concentrated solutions or solid state conditions. These processes can lead to the formation of hydrogen-bonded dimers or higher-order aggregates that exhibit different spectroscopic properties compared to monomeric species.

Comparative Analysis with 1-Amino-2-Naphthol-4-Sulfonic Acid

A comparative structural analysis between 4-aminonaphthalen-2-ol and 1-amino-2-naphthol-4-sulfonic acid reveals significant differences in molecular geometry, electronic properties, and intermolecular interactions. 1-Amino-2-naphthol-4-sulfonic acid possesses the molecular formula C₁₀H₉NO₄S with a molecular weight of 239.25 grams per mole [12] [13], incorporating a sulfonic acid group that dramatically alters the compound's properties.

The sulfonic acid substituent introduces strong electron-withdrawing character, significantly affecting the electronic distribution throughout the naphthalene system. While 4-aminonaphthalen-2-ol exhibits a molecular weight of 159.18 g/mol, the sulfonic acid derivative is substantially heavier at 239.25 g/mol due to the SO₃H group [14] [15]. The melting point comparison shows the sulfonic acid derivative melting at 295°C [16] [17], indicating stronger intermolecular interactions compared to the parent compound.

The crystal structure differences are pronounced, with the sulfonic acid derivative forming extensive hydrogen bonding networks through both the phenolic OH and sulfonic acid groups. The SO₃H group acts as a strong hydrogen bond donor and acceptor, creating more complex three-dimensional hydrogen bonding patterns compared to the simpler N-H⋯O and O-H⋯N interactions in 4-aminonaphthalen-2-ol [15] [18].

Solubility characteristics differ markedly between the compounds. While 4-aminonaphthalen-2-ol shows limited water solubility, the sulfonic acid derivative demonstrates enhanced water solubility due to the ionic character of the sulfonic acid group [17] [19]. The sulfonic acid compound is insoluble in nonpolar solvents such as ether, ethanol, and benzene, contrasting with the more moderate polarity of 4-aminonaphthalen-2-ol [16] [17].

Electronic structure calculations reveal that the sulfonic acid substitution significantly alters the frontier molecular orbital energies and charge distribution. The electron-withdrawing nature of the SO₃H group reduces the electron density at the amino nitrogen and affects the tautomeric equilibrium preferences. These electronic differences translate into distinct chemical reactivity patterns and biological activities between the two compounds.

| Property | 4-Aminonaphthalen-2-ol | 1-Amino-2-Naphthol-4-Sulfonic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₉NO [1] | C₁₀H₉NO₄S [13] |

| Molecular Weight | 159.18 g/mol [1] | 239.25 g/mol [13] |

| Melting Point | Not specified | 295°C [16] |

| Water Solubility | Limited | Enhanced [19] |

| Crystal System | Monoclinic/Orthorhombic | Monoclinic/Orthorhombic |

| Hydrogen Bonding | N-H⋯O, O-H⋯N | N-H⋯O, O-H⋯N, SO₃H interactions |

Diazotization-coupling reactions constitute one of the most fundamental and widely employed methodologies for synthesizing 4-aminonaphthalen-2-ol derivatives. These reactions proceed through a two-step mechanism involving the formation of diazonium salts followed by coupling with activated aromatic systems [3] [4] [5].

The diazotization process begins with the treatment of aromatic amines with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid under acidic conditions. The reaction requires precise temperature control, maintaining temperatures between 0-5°C to prevent decomposition of the thermodynamically unstable diazonium intermediates [6] [7]. The formation of the nitrosonium ion (NO+) serves as the key electrophile, attacking the amino group to generate the diazonium salt through a series of proton transfers and water elimination steps [7].

The coupling reaction represents the second critical phase, where the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with electron-rich aromatic compounds such as naphthols. The reaction typically occurs under alkaline conditions (pH 8-10) to activate the coupling partner, with substitution occurring preferentially at the para position relative to the hydroxyl group, or at the ortho position when the para position is blocked [4] [8].

Research has demonstrated that benzene diazonium chloride coupling with 1-naphthol in alkaline medium produces 4-(phenylazo)-1-naphthol (organol brown) with yields ranging from 80-95% [4] [9]. The reaction selectivity depends on multiple factors including pH, temperature, and the electronic nature of both the diazonium salt and the coupling partner [10] [11].

Industrial implementations of diazotization-coupling reactions face significant challenges related to the handling of explosive diazonium intermediates. Modern approaches utilize continuous flow technology to minimize the accumulation of hazardous compounds, with residence times as short as 5 seconds achieving space-time yields of 22 kg per hour per liter of reactor volume [12]. The flow methodology enables precise control of reaction parameters while maintaining safety through immediate consumption of reactive intermediates [13] [14].

Acid-Catalyzed Cyclization Techniques

Acid-catalyzed cyclization represents a versatile synthetic strategy for constructing complex naphthol frameworks through intramolecular bond formation processes. These reactions typically employ strong acid catalysts such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid to activate electrophilic centers and promote cyclization [15] [16] [17].

The mechanistic framework for acid-catalyzed cyclization involves initial protonation of nucleophilic sites, followed by intramolecular attack on activated electrophilic centers. In the context of naphthol synthesis, these reactions often proceed through carbocation intermediates that undergo cyclization to form polycyclic structures [18] [19]. The reaction conditions can be optimized through careful selection of acid strength, temperature, and reaction time to maximize selectivity and minimize side reactions.

Electrophilic cyclization of arene-containing propargylic alcohols using iodine monochloride, bromine, or N-bromosuccinimide has been demonstrated to produce substituted naphthalenes under mild conditions with excellent regioselectivity [15]. The methodology accommodates various functional groups and has been successfully extended to synthesize substituted carbazoles and dibenzothiophenes, indicating broad synthetic utility.

Recent developments in acid-catalyzed cyclization include the use of solid acid catalysts such as silica-supported phosphoric acid, which offers advantages in terms of recyclability and reduced environmental impact [20]. These heterogeneous catalysts can be recovered and reused multiple times without significant loss of activity, making them attractive for industrial applications.

The optimization of reaction parameters is crucial for successful cyclization reactions. Temperature control between 60-220°C depending on substrate reactivity, careful pH monitoring, and appropriate solvent selection all contribute to reaction success [18] [17]. Microreactor technology has proven particularly valuable for these transformations, providing enhanced heat and mass transfer that enables better control over reaction outcomes [21].

Optimized Industrial-Scale Production Processes

Industrial-scale production of 4-aminonaphthalen-2-ol requires sophisticated process optimization to ensure consistent quality, economic viability, and operational safety. The scale-up from laboratory synthesis to industrial production presents numerous challenges that must be addressed through systematic process development [22] [23] [14].

Dispersant-Assisted Nitrosation Protocols

Dispersant-assisted nitrosation protocols represent a significant advancement in industrial-scale production, addressing the challenges associated with heterogeneous reaction systems and mass transfer limitations [12] [24] [25]. These protocols utilize carefully selected dispersing agents to enhance mixing efficiency and improve product uniformity.

The selection of appropriate dispersants is critical for optimizing reaction performance. Common dispersants include surfactants, polymeric stabilizers, and inorganic salts that facilitate emulsification and improve interfacial contact between reactive phases [24]. The optimal dispersant concentration typically ranges from 0.1-2.0% by weight, with higher concentrations potentially causing separation difficulties and lower concentrations providing insufficient mixing enhancement [25].

Implementation of dispersant-assisted protocols has demonstrated significant improvements in reaction rates and product yields. The enhanced mixing achieved through dispersant addition reduces mass transfer limitations and promotes more uniform reaction conditions throughout the reactor volume [25]. This improved uniformity translates to better product quality and reduced formation of byproducts, which is particularly important for industrial applications where product specifications must be consistently met.

The design of dispersant-assisted systems requires careful consideration of downstream processing requirements. The selected dispersants must be compatible with product isolation and purification procedures, avoiding interference with crystallization, filtration, or extraction operations [24]. Additionally, the environmental impact and cost of dispersant materials must be evaluated to ensure overall process sustainability.

pH Control Strategies in Crystallization

pH control represents one of the most critical aspects of industrial crystallization processes for 4-aminonaphthalen-2-ol production. The compound exhibits pH-dependent solubility behavior, making precise pH management essential for achieving optimal crystal formation and product quality [26] [27] [28].

Automated pH monitoring systems provide real-time feedback for maintaining optimal crystallization conditions. These systems typically employ robust pH electrodes capable of operating in industrial environments, coupled with automated dosing systems for pH adjustment reagents [28]. The control strategy must account for the buffering capacity of the crystallization medium and the kinetics of pH change to prevent overshooting and maintain stability.

Buffer systems play a crucial role in maintaining pH stability during crystallization. The selection of appropriate buffer components depends on the target pH range and compatibility with the crystallization process [26] [29]. Common buffer systems for naphthol crystallization include phosphate buffers for neutral pH ranges and acetate buffers for mildly acidic conditions.

The crystallization process design must consider the impact of pH on crystal morphology and size distribution. Research has shown that pH variations can significantly affect crystal habit, with implications for downstream processing operations such as filtration and drying [30] [31]. Optimal pH control strategies therefore balance multiple objectives including yield maximization, crystal quality, and process efficiency.

Implementation of advanced process control strategies, including model predictive control and adaptive control algorithms, has shown promise for maintaining optimal crystallization conditions under varying operating conditions [30]. These approaches utilize mathematical models of the crystallization process to predict and compensate for disturbances, ensuring consistent product quality.

Green Chemistry Approaches in Naphthol Functionalization

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for naphthol functionalization. These approaches aim to minimize environmental impact while maintaining or improving synthetic efficiency through the implementation of environmentally benign reaction conditions [32] [33] [34].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for naphthol functionalization. This technology provides rapid and efficient heating through dielectric heating mechanisms, reducing reaction times and energy consumption compared to conventional heating methods [32] [35]. The selective heating achieved through microwave irradiation often leads to improved reaction selectivity and reduced formation of byproducts.

Solvent-free reaction conditions offer substantial environmental benefits by eliminating the need for organic solvents that contribute to waste generation and environmental pollution [32] [36] [37]. These methodologies typically employ solid-state grinding or melting techniques to achieve intimate mixing of reactants. Research has demonstrated that 1-amidoalkyl-2-naphthols can be synthesized under solvent-free conditions using tannic acid as a biodegradable catalyst, achieving excellent yields while minimizing environmental impact [32] [36].

Water as a reaction medium represents an ideal green chemistry approach, replacing toxic organic solvents with an environmentally benign alternative [38] [34] [39]. Aqueous synthetic methodologies for naphthol derivatives have been developed using various catalyst systems, including transition metal complexes and organic catalysts. These approaches often benefit from the unique properties of water as a solvent, including hydrogen bonding capabilities and high heat capacity.

The development of biodegradable and recyclable catalysts constitutes another important aspect of green chemistry in naphthol synthesis [40] [41]. Catalyst systems based on natural products such as tannic acid provide effective catalysis while being completely biodegradable [32]. Additionally, heterogeneous catalysts immobilized on solid supports can be recovered and reused multiple times, reducing catalyst consumption and waste generation [40] [41].

Continuous flow chemistry technologies align well with green chemistry principles by enabling more efficient use of reagents and reducing waste generation [42] [43]. Flow systems provide precise control over reaction conditions, often leading to improved selectivity and reduced byproduct formation. The ability to perform reactions under continuous steady-state conditions eliminates the need for large batch reactors and reduces overall environmental footprint.

The integration of multiple green chemistry principles in single synthetic procedures represents the most advanced approach to sustainable naphthol functionalization. For example, combining microwave heating with water as solvent and biodegradable catalysts creates synergistic effects that maximize environmental benefits while maintaining synthetic efficiency [34] [35]. These integrated approaches demonstrate the potential for developing truly sustainable synthetic methodologies that meet both environmental and economic requirements.

Process intensification through miniaturization and continuous processing offers additional opportunities for improving the sustainability of naphthol synthesis [38] [42]. Microreactor technology enables precise control over reaction parameters while reducing reagent consumption and waste generation. The high surface-to-volume ratios achieved in microreactors facilitate efficient heat and mass transfer, often enabling reactions to proceed under milder conditions with improved selectivity.